molecular formula C61H116O4 B13644350 (2,4,5-Tris(octadecyloxy)phenyl)methanol

(2,4,5-Tris(octadecyloxy)phenyl)methanol

Cat. No.: B13644350
M. Wt: 913.6 g/mol
InChI Key: OLXPNDHSNJFSNS-UHFFFAOYSA-N
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Description

(2,4,5-Tris(octadecyloxy)phenyl)methanol is an organic compound characterized by the presence of three octadecyloxy groups attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Tris(octadecyloxy)phenyl)methanol typically involves the alkylation of a phenol derivative with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to ensure complete substitution. The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Tris(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The octadecyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of new alkyl or functional group-substituted phenylmethanol derivatives.

Scientific Research Applications

(2,4,5-Tris(octadecyloxy)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted delivery of therapeutic agents.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4,5-Tris(octadecyloxy)phenyl)methanol is largely dependent on its amphiphilic properties. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid membranes and potential modulation of membrane-associated proteins.

Comparison with Similar Compounds

Similar Compounds

    (2,4,5-Tris(dodecyloxy)phenyl)methanol: Similar structure but with shorter alkyl chains.

    (2,4,5-Tris(hexadecyloxy)phenyl)methanol: Similar structure with slightly shorter alkyl chains.

    (2,4,5-Tris(octadecyloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(2,4,5-Tris(octadecyloxy)phenyl)methanol is unique due to its long octadecyloxy chains, which provide enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties, such as in the formation of stable lipid nanoparticles and micelles .

Properties

Molecular Formula

C61H116O4

Molecular Weight

913.6 g/mol

IUPAC Name

(2,4,5-trioctadecoxyphenyl)methanol

InChI

InChI=1S/C61H116O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-63-59-56-61(65-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)60(55-58(59)57-62)64-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,62H,4-54,57H2,1-3H3

InChI Key

OLXPNDHSNJFSNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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